JYQ-173

PARK7 inhibition Covalent inhibitor IC50

Challenge: Legacy PARK7 inhibitors (JYQ-88, STK793590) offer weak potency (120-130 nM) and lack derivatization handles for advanced chemical biology. Solution: JYQ-173 is a 19 nM covalent inhibitor targeting Cys106 with cell permeability. Enables direct synthesis of the first PARK7 PROTAC degrader (JYQ-194) and Bodipy probe (JYQ-196). - 6-fold potency improvement over prior inhibitors - Verified cellular target engagement; sustained inhibition post-washout - Essential starting material for complete PARK7 chemical toolbox

Molecular Formula C21H19FN8O2S
Molecular Weight 466.5 g/mol
Cat. No. B15541757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJYQ-173
Molecular FormulaC21H19FN8O2S
Molecular Weight466.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H19FN8O2S/c22-16-2-1-14(30-8-5-24-27-30)9-15(16)20(32)29-7-4-17-18(11-29)33-21(25-17)26-19(31)13-3-6-28(10-13)12-23/h1-2,5,8-9,13H,3-4,6-7,10-11H2,(H,25,26,31)/t13-/m1/s1
InChIKeyVLGBFCNSBOLUFH-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JYQ-173 PARK7/DJ‑1 Inhibitor Overview


JYQ-173 is a potent, cell-permeable, and highly selective covalent inhibitor targeting human Parkinson disease protein 7 (PARK7/DJ-1) at the critical Cys106 residue [1]. It demonstrates a low nanomolar IC₅₀ value (19 nM) and high specificity for PARK7 over the related UCHL1 enzyme, providing a robust chemical probe for elucidating PARK7 biology in cellular contexts [1]. As a validated ligand, JYQ-173 serves as a foundational building block for advanced chemical tools, including activity-based probes and targeted protein degraders [1].

Mechanism

Covalent Cys106 binding reported; sustained target engagement under washout conditions.

Toolbox

Validated precursor for covalent PARK7 probe (JYQ-196) and first-in-class PROTAC degrader (JYQ-194).

Assay

Cell-permeable; reported low-nanomolar PARK7 enzymatic inhibition supports cellular pathway studies.

Why Generic Substitution Fails: JYQ‑173 Covalent Selectivity


Selecting a PARK7 inhibitor for research demands careful evaluation of potency, selectivity, and utility beyond simple target engagement. While multiple small molecules are reported to inhibit PARK7, their potency can vary by over 500-fold, and their selectivity profiles are distinct [1]. Furthermore, the ability to serve as a scaffold for advanced tool development, such as activity-based probes (ABPs) or proteolysis-targeting chimeras (PROTACs), is not a universal feature. Substituting JYQ-173 with a less potent or less selective analog risks confounding biological interpretation due to off-target effects and may preclude downstream applications requiring a validated, cell-permeable ligand [1].

Warhead

Legacy PARK7 inhibitors lack the optimized covalent warhead; target engagement may not persist after washout.

Derivatization

Older compounds (e.g., JYQ-88, STK793590) lack the chemical handle required for probe or PROTAC synthesis.

Toolbox

Direct analog JYQ-164 shows similar potency but no validated derivatization path; toolbox extension may be limited.

JYQ‑173 Head‑to‑Head Inhibitor Comparison


Potency Advantage Over Legacy Inhibitors

JYQ-173 exhibits a 5-fold higher inhibitory potency against PARK7 compared to the earlier-generation inhibitors JYQ-88 and STK793590 [1]. This improvement translates directly to enhanced target engagement at lower compound concentrations.

Potency vs. Legacy
Head-to-head
19 nM (JYQ-173)
vs 120–130 nM (JYQ-88, STK793590)

Reported ~6-fold IC₅₀ difference; supports lower working concentrations in cellular assays.

In vitro PARK7 enzymatic activity assay.

PARK7 inhibition Covalent inhibitor IC50

Potency Differentiation Within the Same Series

JYQ-173 demonstrates a nearly 1000-fold selectivity window for PARK7 over the off-target enzyme UCHL1 [1]. This is a significant advancement over JYQ-88, which exhibits a 100-fold selectivity over UCHL1 [2].

Series Comparison
Head-to-head
19 nM vs 21 nM (JYQ-164)

Marginal IC₅₀ difference; chemical toolbox derivatization may influence selection.

Same assay system; JYQ-173 chosen for probe/PROTAC synthesis.

Selectivity PARK7 UCHL1 Off-target

Enabling Covalent Probe and PROTAC Degrader Synthesis

Unlike JYQ-88 or JYQ-164, JYQ-173 has been successfully derivatized to create a cell-permeable, activity-based probe (JYQ-196) and a first-in-class, selective PARK7 degrader (JYQ-194, a PROTAC) [1]. These tools have been validated for covalent labeling of PARK7 in living cells and for inducing its proteasomal degradation in human cells, respectively [1].

Inhibition vs. Degradation
Head-to-head
JYQ-173: enzymatic block
JYQ-194: proteasomal degradation

Enables paired studies of functional outcomes from inhibition vs. protein elimination.

Human A549 cells; JYQ-194 derived from JYQ-173.

PROTAC Activity-based probe Chemical biology Tool compound

Covalent Cys106 Binding and Target Engagement

While JYQ-164 and JYQ-173 are both potent inhibitors from the same development campaign, JYQ-173 displays a marginally but consistently higher potency (IC₅₀ = 19 nM) compared to JYQ-164 (IC₅₀ = 21 nM) [1].

Covalent Engagement
Class-level
Irreversible Cys106 binding confirmed by intact protein MS; sustained after washout.

Supports washout-resistant PARK7 blockade and pulse-chase experimental designs.

Cellular target engagement assays; distinct from reversible pesticides.

Structure-activity relationship PARK7 IC50

Substantial Potency Gap Over a Distinct Chemical Series: JYQ-173 vs. Compound 797780-71-3

JYQ-173 demonstrates a 641-fold higher inhibitory potency against PARK7 compared to the covalent inhibitor Compound 797780-71-3 [1][2]. This vast difference highlights the superior target engagement efficiency of the JYQ series.

Covalent inhibitor PARK7 IC50

Confirmed Cellular Target Engagement and Cytocompatibility

JYQ-173 demonstrates complete inhibition of PARK7 engagement in A549 cells without causing any cytotoxicity up to a concentration of 5 µM after 72 hours of incubation [1]. This confirms its utility as a non-toxic chemical probe for cellular studies.

Cell permeability Cytotoxicity PARK7 Target engagement

JYQ‑173 Application Scenarios


Parkinson's Disease Mechanism Studies

JYQ-173 is ideal for dissecting the functional roles of PARK7 in cellular models of Parkinson's disease and cancer, where its high potency (IC₅₀ = 19 nM) and nearly 1000-fold selectivity over UCHL1 ensure that observed phenotypes are directly attributable to PARK7 inhibition [1][2]. Its established cell permeability and lack of cytotoxicity up to 5 µM in A549 cells allow for prolonged treatment in mechanistic studies [1].

Chemical Biology and Toolbox Development

For laboratories synthesizing their own chemical tools, JYQ-173 is a proven scaffold. It has been successfully used to create a cell-permeable, covalent PARK7 probe (JYQ-196) and a first-in-class PROTAC degrader (JYQ-194) [1]. Procuring JYQ-173 provides a validated starting point for developing next-generation PARK7 probes or bifunctional degraders, accelerating research timelines.

Cancer Cell Line Oncogenic Studies

JYQ-173 can serve as a high-affinity competitor in assays designed to measure cellular target engagement of other PARK7 ligands. Its well-characterized covalent binding to Cys106 and potent inhibition (19 nM) make it an excellent positive control for assessing the potency and specificity of novel PARK7-targeting compounds in live cells [1].

Comparative Pharmacology: Inhibition vs. Degradation

As the validated ligand for the PROTAC JYQ-194, JYQ-173 is a critical control compound for studies focused on PARK7 degradation [1]. Researchers can use JYQ-173 to distinguish between the effects of PARK7 inhibition versus its targeted degradation, providing a powerful comparative framework to understand PARK7 biology.

Application
Selection Property
Validation Focus
PARK7 pathway mechanism studies
Covalent inhibitor with reported low-nanomolar activity
Neuronal cell model target engagement verification
Chemical biology probe & PROTAC synthesis
Validated precursor for JYQ-196 and JYQ-194
Functional toolbox assembly and derivatization protocol
Cancer cell-line PARK7 functional studies
Cell-permeable covalent inhibitor
Long-term phenotype assays under washout conditions
Inhibition vs. degradation comparative studies
Paired inhibitor-PROTAC from same chemical precursor
Phenotypic comparison of enzymatic block vs. protein elimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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